アロセトロン N-β-D-グルクロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

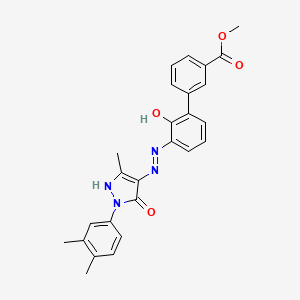

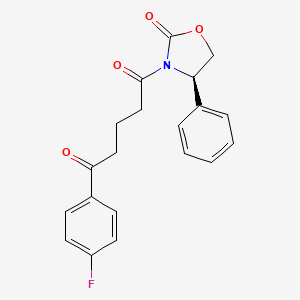

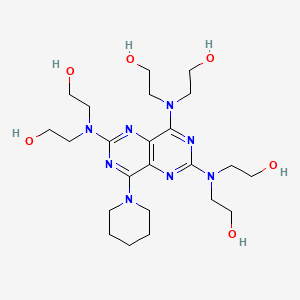

Alosetron N-β-D-Glucuronide is a glucuronide derivative of Alosetron, a serotonin 5HT3-receptor antagonist used in the treatment of irritable bowel syndrome . This compound is formed in the liver through the glucuronidation of Alosetron. Glucuronidation is a process where glucuronic acid is added to a substrate, enhancing its solubility and facilitating its excretion from the body.

科学的研究の応用

Alosetron N-β-D-Glucuronide has several applications in scientific research:

作用機序

Target of Action

Alosetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor . The 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

Alosetron works by blocking the action of serotonin on the intestine . It has an antagonist action on the 5-HT3 receptors and thus may modulate serotonin-sensitive gastrointestinal (GI) processes . Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions .

Biochemical Pathways

It is known that the 5-ht3 receptors are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract . The blockade of these channels by Alosetron may reduce pain, abdominal discomfort, urgency, and diarrhea .

Pharmacokinetics

Alosetron is rapidly absorbed and extensively metabolized in the liver via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine . The drug is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .

Result of Action

The result of Alosetron’s action is a reduction in the symptoms of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . It may reduce pain, abdominal discomfort, urgency, and diarrhea . Serious gastrointestinal adverse reactions have been reported with the use of alosetron .

Action Environment

The action of Alosetron can be influenced by various environmental factors. For example, plasma concentrations of Alosetron are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . These factors can influence the compound’s action, efficacy, and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Alosetron N-β-D-Glucuronide involves the glucuronidation of Alosetron. . The reaction conditions for glucuronidation generally include the presence of UDP-glucuronic acid as a co-substrate and the appropriate enzyme.

Industrial Production Methods

Industrial production of Alosetron N-β-D-Glucuronide would likely involve biotechnological methods, utilizing microbial or mammalian cell cultures engineered to express the necessary glucuronosyltransferase enzymes. These cultures would be fed with Alosetron and UDP-glucuronic acid to produce the glucuronide derivative in large quantities.

化学反応の分析

Types of Reactions

Alosetron N-β-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety can be cleaved off under acidic or enzymatic conditions . It may also participate in conjugation reactions, where it can form conjugates with other molecules.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.

Conjugation: UDP-glucuronic acid and glucuronosyltransferase enzymes.

Major Products

The major product of hydrolysis of Alosetron N-β-D-Glucuronide is Alosetron itself .

類似化合物との比較

Similar Compounds

Morphine-6-glucuronide: Another glucuronide derivative with enhanced therapeutic properties compared to its parent compound, morphine.

p-Cresyl glucuronide: A glucuronide derivative with reduced toxicity compared to its parent compound, p-cresol.

Uniqueness

Alosetron N-β-D-Glucuronide is unique in its specific application for the treatment of irritable bowel syndrome through its parent compound, Alosetron . Its formation through glucuronidation enhances the solubility and excretion of Alosetron, potentially reducing its side effects and improving its therapeutic profile.

特性

CAS番号 |

863485-56-7 |

|---|---|

分子式 |

C23H26N4O7 |

分子量 |

470.49 |

外観 |

Solid powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

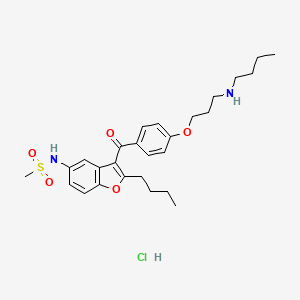

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)

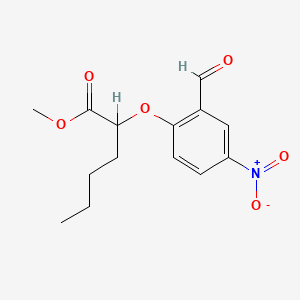

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)